3-Bromoadamantane-1-carboxamide

Catalog No.
S749404
CAS No.
53263-89-1
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoadamantane-1-carboxamide

CAS Number

53263-89-1

Product Name

3-Bromoadamantane-1-carboxamide

IUPAC Name

3-bromoadamantane-1-carboxamide

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14)

InChI Key

SUSXMUKHFSYNND-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N

Medicinal Chemistry

Experimental Procedures: Researchers utilize the compound as a starting material for synthesizing various drug candidates. The bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of pharmacophores into the adamantane scaffold.

Catalyst Development

Application Summary: The unique structure of 3-Bromoadamantane-1-carboxamide makes it suitable for developing catalysts, especially in asymmetric synthesis . The rigid framework can induce chirality, which is crucial for producing enantiomerically pure compounds.

Experimental Procedures: Catalysts are synthesized by attaching chiral ligands to the adamantane core. The bromine atom is replaced with ligands that can coordinate to metal centers, facilitating asymmetric catalysis.

Results and Outcomes: Catalysts based on adamantane derivatives have shown high enantioselectivity in various reactions. The adamantane-based catalysts have been used to achieve over 90% enantiomeric excess in several asymmetric syntheses.

Nanomaterials

Experimental Procedures: Synthesis of nanomaterials involves polymerization reactions where 3-Bromoadamantane-1-carboxamide is used as a monomer. The bromine atom can initiate the polymerization process under controlled conditions.

Results and Outcomes: The resulting diamondoids exhibit remarkable thermal stability and hardness. They have been explored for use in electronic devices, with some structures showing semiconductor properties.

High-Energy Fuels and Oils

Application Summary: Adamantane derivatives, including 3-Bromoadamantane-1-carboxamide, are explored for their potential as high-energy fuels and oils due to their high reactivity and stability .

Experimental Procedures: The compound is used as a precursor for synthesizing thermally stable fuels. Chemical modifications are made to the adamantane core to enhance its combustion properties.

Results and Outcomes: Studies have shown that adamantane-based fuels can achieve higher combustion efficiency and lower emissions compared to conventional fuels. The thermal stability of these fuels makes them suitable for extreme conditions.

Quantum-Chemical Calculations

Application Summary: The electronic structure of adamantane derivatives, such as 3-Bromoadamantane-1-carboxamide, is of interest in quantum-chemical calculations . These studies help elucidate the mechanisms of chemical transformations.

Experimental Procedures: Quantum-chemical calculations involve computational methods like density functional theory (DFT) to study the electronic properties of the compound.

Results and Outcomes: The calculations provide insights into the reactivity and stability of the compound. They have been used to predict the outcomes of chemical reactions involving adamantane derivatives.

Synthesis of Functional Adamantane Derivatives

Application Summary: 3-Bromoadamantane-1-carboxamide serves as a starting material for the synthesis of various functional adamantane derivatives . These derivatives have applications in diverse fields, from materials science to biomedicine.

Experimental Procedures: The synthesis involves reactions such as halogenation, nucleophilic substitution, and addition reactions to introduce functional groups into the adamantane core.

Results and Outcomes: The synthesized derivatives exhibit a wide range of properties, depending on the functional groups introduced. They have been used to create new materials with specific desired characteristics.

Radical Functionalization in Organic Synthesis

Application Summary: 3-Bromoadamantane-1-carboxamide is used in radical functionalization methods to access various substituted adamantanes and diamondoids. These compounds have diverse applications due to their unique structural, biological, and stimulus-responsive properties .

Experimental Procedures: The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates. Radical-based functionalization reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups.

Results and Outcomes: The radical functionalization has enabled a wide range of adamantanes to perform well in reactions, typically yielding 60–75%. This method provides a variety of products with diverse functional groups, enhancing their application potential in medicinal chemistry and materials science .

Structural Properties of Adamantane-Substituted Compounds

Application Summary: The structural properties of adamantane-substituted amines and amides, which can contain additional adamantane, azaadamantane, or diamantane moieties, are of significant interest. These properties are explored for potential transformation into nanodiamonds .

Experimental Procedures: Amidation under Schotten–Baumann conditions and reduction with BH3·THF are used to introduce adamantane moieties. The obtained amides and amines are then studied for their structural properties.

Results and Outcomes: Dynamic NMR experiments and crystal structure analyses provide insights into the effect of bulkiness and steric strain on the out-of-planarity of amide bonds. These studies contribute to understanding the kinetics and thermodynamics of amide bond rotation, which is valuable for designing adamantane-based pharmaceuticals and nanomaterials .

Synthesis of Unsaturated Adamantane Derivatives

Application Summary: Unsaturated adamantane derivatives, such as those derived from 3-Bromoadamantane-1-carboxamide, are synthesized for their potential use in various chemical applications. These derivatives are prepared by reactions between halide-adamantanes and β-nitrostyrenes .

Experimental Procedures: The synthesis involves the use of triethylboranes and other reagents to facilitate the reaction between halide-adamantanes and β-nitrostyrenes, leading to the formation of unsaturated adamantane derivatives.

Results and Outcomes: The method proposed for the synthesis of these derivatives, such as 2-[bis(4-hydroxyphenyl)methylene]adamantane, has achieved yields of around 54%. These compounds are valuable for further chemical exploration and potential industrial applications .

3-Bromoadamantane-1-carboxamide is an organic compound characterized by its unique adamantane structure, which features a rigid, three-dimensional arrangement of carbon atoms. The compound has the molecular formula C11H14BrN and is distinguished by the presence of a bromine atom and a carboxamide functional group. This configuration imparts notable chemical reactivity and biological properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.

The adamantane framework provides exceptional stability and steric hindrance, which can influence the compound's interactions with other molecules. The carboxamide group enhances polarity and can engage in hydrogen bonding, further affecting its reactivity and solubility in different environments.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups. This reaction is commonly facilitated by reagents such as sodium hydroxide or potassium hydroxide.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding 3-bromoadamantane-1-carboxylic acid and ammonia. This reaction highlights the compound's potential for transformation into other useful derivatives.
  • Radical Reactions: The adamantane structure can engage in radical-based functionalization reactions, converting C–H bonds into C–C bonds. This process allows for the synthesis of various substituted adamantanes.

3-Bromoadamantane-1-carboxamide exhibits significant biological activity, particularly in modulating cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound's interactions with enzymes and proteins can lead to alterations in protein synthesis and cellular behavior.

Research indicates that 3-bromoadamantane-1-carboxamide may serve as an inhibitor of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating diseases related to dysregulated signaling pathways.

The synthesis of 3-bromoadamantane-1-carboxamide typically involves several steps:

  • Bromination: Adamantanecarboxylic acid is reacted with bromine under controlled conditions to introduce the bromine substituent.
  • Formation of Carboxamide: The resulting brominated intermediate is then treated with ammonia or amines to form the carboxamide group. This step may require specific solvents and temperature controls to optimize yield.

These synthetic routes enable the production of 3-bromoadamantane-1-carboxamide in a laboratory setting, facilitating further research into its properties and applications.

3-Bromoadamantane-1-carboxamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing novel drug candidates due to its ability to modify biological targets through substitution reactions.
  • Catalyst Development: The compound is utilized in asymmetric synthesis as a chiral ligand, enhancing enantioselectivity in catalytic reactions.
  • Material Science: Its unique structural properties make it suitable for developing nanomaterials and polymers with desirable thermal stability and mechanical strength.

Studies have shown that 3-bromoadamantane-1-carboxamide interacts with various biomolecules, influencing their activity through binding mechanisms that can inhibit or activate enzyme functions. These interactions are critical for understanding its potential therapeutic roles and optimizing its use in drug development.

Research continues to explore how this compound can modulate specific biochemical pathways, particularly those involving sphingolipid metabolism, which could have implications for cancer treatment and neuroprotection.

Several compounds share structural similarities with 3-bromoadamantane-1-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromoadamantaneC10H13BrLacks carboxamide group; primarily used in organic synthesis.
3-Bromoadamantane-1-carboxylic acidC11H15BrO2Contains a carboxylic acid group; less versatile than carboxamide.
Adamantane-1-carboxylic acidC10H14O2No halogen; simpler structure with different reactivity.
3-Hydroxyadamantane-1-carboxylic acidC11H15O3Contains hydroxyl group; different functional properties.

The presence of both a bromine atom and a carboxamide group in 3-bromoadamantane-1-carboxamide enhances its reactivity compared to these similar compounds, making it particularly valuable for applications requiring halogenated intermediates or specific biological activity.

XLogP3

1.7

Dates

Last modified: 08-15-2023

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